Thiophene, 2,4-diethyl
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Overview
Description
Thiophene, 2,4-diethyl is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur Thiophene derivatives are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, material science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene derivatives, including Thiophene, 2,4-diethyl, can be synthesized through various methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of commercially available thiophene precursors. The synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2,4-diethyl undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Reduction reactions can convert thiophene derivatives into partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly used.
Major Products Formed
Oxidation: Thiophene 1,1-dioxides and thiophene 1-oxides.
Reduction: Hydrogenated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Thiophene, 2,4-diethyl has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Thiophene, 2,4-diethyl involves its interaction with molecular targets and pathways. For instance, in biological systems, thiophene derivatives can interact with enzymes and receptors, leading to various pharmacological effects . The presence of ethyl groups may influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Thiophene, 2,4-diethyl can be compared with other thiophene derivatives such as:
Thiophene, 2,4-dimethyl: Similar structure but with methyl groups instead of ethyl groups.
Thiophene, 2,5-dimethyl: Another isomer with methyl groups at different positions.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A more complex thiophene derivative with fused thiophene rings.
Properties
CAS No. |
58620-26-1 |
---|---|
Molecular Formula |
C8H12S |
Molecular Weight |
140.25 g/mol |
IUPAC Name |
2,4-diethylthiophene |
InChI |
InChI=1S/C8H12S/c1-3-7-5-8(4-2)9-6-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
DBTZOIMPUSTZCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CS1)CC |
Origin of Product |
United States |
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